molecular formula C29H19N5O7 B3828347 1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol

1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol

Cat. No.: B3828347
M. Wt: 549.5 g/mol
InChI Key: QZDBUOJDLNVGRI-UHFFFAOYSA-N
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Description

1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol typically involves a multi-step process. The initial step often includes the nitration of aniline to form 2,4,6-trinitroaniline. This is followed by a series of coupling reactions with various aromatic compounds to build the complex structure. The final step involves the formation of the iminomethyl and naphthalen-2-ol moieties under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline: A simpler compound with similar nitro groups but lacking the complex aromatic structure.

    1-Naphthol: Contains the naphthalen-2-ol moiety but lacks the nitro groups and iminomethyl linkage.

    4-Nitroaniline: Contains a single nitro group and aniline structure but is less complex.

Uniqueness

1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol is unique due to its combination of multiple aromatic rings, nitro groups, and iminomethyl linkage

Properties

IUPAC Name

1-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N5O7/c35-28-14-9-20-3-1-2-4-24(20)25(28)17-30-21-10-5-18(6-11-21)19-7-12-22(13-8-19)31-29-26(33(38)39)15-23(32(36)37)16-27(29)34(40)41/h1-17,31,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDBUOJDLNVGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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